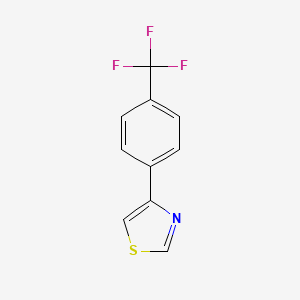

4-(4-(Trifluoromethyl)phenyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(Trifluoromethyl)phenyl)thiazole is a useful research compound. Its molecular formula is C10H6F3NS and its molecular weight is 229.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is prominently utilized in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals. Its derivatives have shown promise as:

- Antimicrobial Agents : Thiazole derivatives, including those containing the trifluoromethyl group, have demonstrated antibacterial activity against pathogens such as Mycobacterium tuberculosis and other gram-positive bacteria. Research indicates that modifications at specific positions on the thiazole ring can enhance efficacy, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .

- Anti-inflammatory Agents : Compounds derived from 4-(4-(trifluoromethyl)phenyl)thiazole are being explored for their anti-inflammatory properties. For instance, JNJ-2482272, a derivative of this compound, is under investigation for its potential to reduce inflammation .

- Anticancer Agents : Thiazole derivatives have also been studied for their anticancer activities, with various analogs showing efficacy against different cancer cell lines. The structural diversity provided by the thiazole core allows for targeted modifications that can enhance therapeutic effects .

Agricultural Chemistry

In agricultural chemistry, this compound plays a crucial role in the formulation of agrochemicals:

- Pesticides and Herbicides : The compound's unique properties improve the effectiveness of pesticides and herbicides by enhancing target specificity and reducing off-target effects. This leads to more efficient pest control methods while minimizing environmental impact .

Material Science

The incorporation of this compound into materials science has yielded several advancements:

- Polymers and Coatings : The compound is used to develop high-performance materials with improved thermal stability and chemical resistance. These properties are essential for applications requiring durable and long-lasting materials .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study on thiazole derivatives revealed their potential as anti-tubercular agents, emphasizing the importance of structural modifications on biological activity. The findings suggest that certain substitutions on the thiazole ring can significantly enhance antimicrobial properties .

- Another investigation focused on the synthesis of hydrazone derivatives from thiazole scaffolds demonstrated promising antibacterial activity against various pathogens, indicating that structural variations can lead to compounds with enhanced pharmacological profiles .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents (e.g., against M. tuberculosis) | Sub-micromolar MICs achieved with specific analogs |

| Anti-inflammatory agents (e.g., JNJ-2482272) | Under investigation for efficacy | |

| Anticancer agents | Efficacy against various cancer cell lines | |

| Agricultural Chemistry | Pesticides and herbicides | Improved target specificity |

| Material Science | Polymers and coatings | Enhanced thermal stability and chemical resistance |

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZFWOKKKQLBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592566 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939805-20-6 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.